molecular formula C2H7NO3S B15274424 Methoxymethanesulfonamide

Methoxymethanesulfonamide

Cat. No.: B15274424
M. Wt: 125.15 g/mol
InChI Key: ADOBRTNEJWBESR-UHFFFAOYSA-N
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Description

Methoxymethanesulfonamide is an organosulfur compound with the molecular formula C₂H₇NO₃S. It is a derivative of methanesulfonamide, where a methoxy group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymethanesulfonamide can be synthesized through the reaction of methanesulfonamide with methanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:

CH3SO2NH2+CH3OHCH3SO2NHCH3O\text{CH}_3\text{SO}_2\text{NH}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{SO}_2\text{NHCH}_3\text{O} CH3​SO2​NH2​+CH3​OH→CH3​SO2​NHCH3​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methoxymethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to methanesulfonamide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

Scientific Research Applications

Methoxymethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methoxymethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: The parent compound, lacking the methoxy group.

    Methanesulfonic acid: A related compound with a sulfonic acid functional group.

    Sulfonamides: A broader class of compounds with similar structural features.

Uniqueness

Methoxymethanesulfonamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its parent compound, methanesulfonamide. This modification can enhance its solubility, stability, and potential biological activity .

Properties

Molecular Formula

C2H7NO3S

Molecular Weight

125.15 g/mol

IUPAC Name

methoxymethanesulfonamide

InChI

InChI=1S/C2H7NO3S/c1-6-2-7(3,4)5/h2H2,1H3,(H2,3,4,5)

InChI Key

ADOBRTNEJWBESR-UHFFFAOYSA-N

Canonical SMILES

COCS(=O)(=O)N

Origin of Product

United States

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